molecular formula C14H11ClO2 B14463559 1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one CAS No. 72878-27-4

1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one

Cat. No.: B14463559
CAS No.: 72878-27-4
M. Wt: 246.69 g/mol
InChI Key: OWTXHNANQTWFLX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one is an organic compound with a complex structure that includes both chlorophenyl and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide and potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one is unique due to the presence of both chlorophenyl and phenyl groups, which contribute to its diverse reactivity and potential biological activities. The hydroxyl group also plays a crucial role in its chemical behavior and interactions with molecular targets .

Properties

CAS No.

72878-27-4

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-hydroxy-2-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9,13,16H

InChI Key

OWTXHNANQTWFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2Cl)O

Origin of Product

United States

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